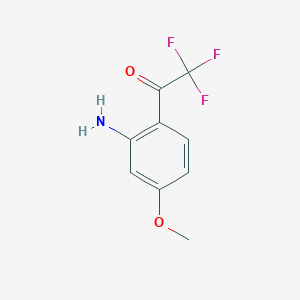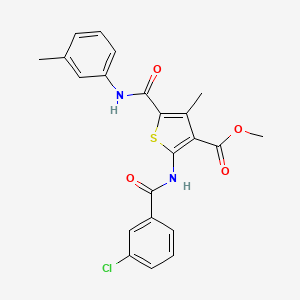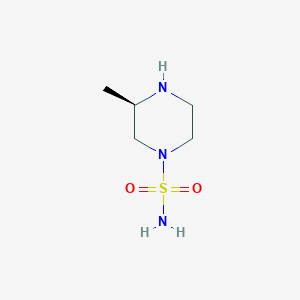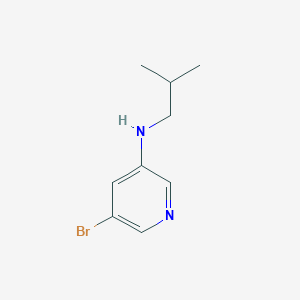![molecular formula C12H16O2 B12074549 [4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)
[4-(Oxan-4-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-(Oxan-4-yl)phenyl]methanol umfasst typischerweise mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Reaktion von Phenylmagnesiumbromid mit Tetrahydro-2H-pyran-4-carbaldehyd, gefolgt von der Reduktion mit Natriumborhydrid. Ein anderer Ansatz beinhaltet die Verwendung von Triphenylphosphin und Diisopropylazodicarboxylat in Toluol bei 20 °C, gefolgt von der Behandlung mit Tetrahydrofuran und Diethylether unter Kühlbedingungen .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für [4-(Oxan-4-yl)phenyl]methanol sind in der Literatur nicht gut dokumentiert. Die Verbindung kann im größeren Maßstab mit den oben genannten Synthesewegen hergestellt werden, wobei die Reagenzien und Reaktionsbedingungen entsprechend angepasst werden.
Analyse Chemischer Reaktionen
Reaktionstypen
[4-(Oxan-4-yl)phenyl]methanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkan zu bilden.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Brom (Br2) und Salpetersäure (HNO3) werden für elektrophile aromatische Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von [4-(Oxan-4-yl)phenyl]carbonsäure.
Reduktion: Bildung von [4-(Oxan-4-yl)phenyl]methan.
Substitution: Bildung von bromierten oder nitrierten Derivaten von this compound.
Wissenschaftliche Forschungsanwendungen
[4-(Oxan-4-yl)phenyl]methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit verschiedenen Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Ligand wirken und an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of [4-(Oxan-4-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(Oxan-4-yl)methanol: Ähnliche Struktur, aber es fehlt die Phenylgruppe.
Phenylmethanol: Ähnliche Struktur, aber es fehlt die Oxan-4-yl-Gruppe.
Einzigartigkeit
[4-(Oxan-4-yl)phenyl]methanol ist einzigartig durch das Vorhandensein sowohl der Phenyl- als auch der Oxan-4-yl-Gruppe, die bestimmte chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
[4-(oxan-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |
InChI-Schlüssel |
LVUMGKGUWKUDLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)

![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)






